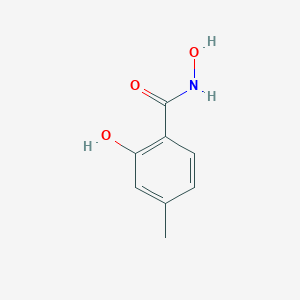

N,2-dihydroxy-4-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,2-dihydroxy-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-2-3-6(7(10)4-5)8(11)9-12/h2-4,10,12H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUYSOZDSVVSQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158671-29-5 | |

| Record name | 158671-29-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N,2 Dihydroxy 4 Methylbenzamide and Analogues

Direct Synthesis of N,2-dihydroxy-4-methylbenzamide

The direct synthesis of this compound can be approached through several pathways, primarily involving the reaction of a suitably substituted carboxylic acid derivative with hydroxylamine (B1172632).

A primary route to this compound involves the use of a substituted salicylic (B10762653) acid derivative, specifically 2-hydroxy-4-methylbenzoic acid. This starting material contains the core phenyl ring with the hydroxyl and methyl groups in the desired positions. The synthesis proceeds by converting the carboxylic acid group into an amide.

A general and analogous method can be adapted from the synthesis of similar hydroxybenzamides. chemicalbook.com For instance, the synthesis of 2,4-dihydroxybenzamide (B1346612) is achieved by reacting methyl 2,4-dihydroxybenzoate (B8728270) with aqueous ammonia. chemicalbook.com Following this logic, the synthesis of this compound would likely start with the esterification of 2-hydroxy-4-methylbenzoic acid to yield methyl 2-hydroxy-4-methylbenzoate. This ester can then be reacted with hydroxylamine to form the desired N-hydroxybenzamide.

Another approach involves the activation of the carboxylic acid group of 2-hydroxy-4-methylbenzoic acid. The acid can be converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). chemicalbook.comnih.gov The resulting 2-hydroxy-4-methylbenzoyl chloride can then be reacted with hydroxylamine to yield this compound. Care must be taken to control the reaction conditions to avoid unwanted side reactions, such as the reaction of the phenolic hydroxyl group.

A multi-step synthesis for a related compound, 2-(4-hydroxyphenoxy)benzamide, involves esterification, an Ullmann reaction, and subsequent amination. mdpi.com This highlights the modular nature of benzamide (B126) synthesis, where different fragments can be coupled together.

Hydroxylamine hydrochloride (NH₂OH·HCl) is a common and stable source of hydroxylamine for the synthesis of hydroxamic acids, including this compound. When using hydroxylamine hydrochloride, a base is required to liberate the free hydroxylamine nucleophile.

The synthesis of N,N-dihydrocarbylhydroxylamines from aldehydes and hydroxylamine hydrochloride provides a relevant example of its application. google.com In this process, hydroxylamine hydrochloride is reacted in the presence of a catalyst. google.com For the synthesis of this compound, the activated carboxylic acid derivative (e.g., the acyl chloride or ester) would be reacted with hydroxylamine hydrochloride in the presence of a suitable base, such as sodium hydroxide (B78521) or an organic amine like triethylamine. The base neutralizes the HCl, allowing the free hydroxylamine to attack the carbonyl carbon of the activated acid derivative.

The synthesis of N-hydroxy-N-methylbenzamide from N-methyl-N-benzoyloxybenzamide involves treatment with sodium hydroxide, demonstrating the use of a base in the formation of the hydroxamic acid moiety. prepchem.com

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants.

Table 1: Factors for Optimization in this compound Synthesis

| Parameter | Considerations | Potential Outcomes |

| Solvent | The solvent should be inert to the reactants and dissolve the starting materials. Common solvents for amidation reactions include dichloromethane, tetrahydrofuran (B95107) (THF), and acetonitrile. researchgate.net | A suitable solvent can improve reaction rates and facilitate product isolation. |

| Temperature | Amidation reactions can be performed at a range of temperatures, from 0 °C to reflux. nih.govresearchgate.net | Lower temperatures may be necessary to control exothermicity and prevent side reactions, while higher temperatures can increase the reaction rate. |

| Reaction Time | The reaction time should be sufficient for the complete conversion of the starting materials. This is typically monitored by techniques like thin-layer chromatography (TLC). researchgate.net | Insufficient time leads to low yield, while excessively long times can lead to product degradation. |

| Base | When using hydroxylamine hydrochloride, the choice and amount of base are critical. | An appropriate base will efficiently generate free hydroxylamine without causing unwanted side reactions like hydrolysis of the ester or acyl chloride. |

| Purification | Purification methods such as recrystallization or column chromatography are often necessary to obtain a product of high purity. chemicalbook.comchemicalbook.com | Effective purification removes unreacted starting materials and byproducts. |

For instance, in the synthesis of N,N-diethyl-m-methylbenzamide (DEET), factors such as the molar ratio of reactants and the type of solvent were systematically screened to achieve the highest yield. researchgate.net A similar systematic approach would be beneficial for optimizing the synthesis of this compound.

General Approaches to Benzamide Derivative Synthesis Relevant to this compound

The synthesis of this compound falls under the broader category of benzamide derivative synthesis. Several well-established methods for forming amide bonds are applicable. acs.org

Direct reaction between a carboxylic acid and an amine to form an amide is often difficult and requires high temperatures. researchgate.net Therefore, the carboxylic acid is typically "activated" to make it more susceptible to nucleophilic attack by the amine.

Common carboxylic acid activation strategies include:

Conversion to Acyl Halides: Carboxylic acids can be converted to highly reactive acyl chlorides or bromides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. These acyl halides readily react with amines to form amides.

Conversion to Anhydrides: Carboxylic acids can be converted to anhydrides, which are also effective acylating agents, though generally less reactive than acyl halides.

Use of Coupling Reagents: A wide variety of coupling reagents are available to facilitate amide bond formation directly from carboxylic acids and amines. acs.org These reagents work by forming a highly reactive intermediate in situ. Examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), as well as uronium salt-based reagents like HATU and HBTU. The use of boron-based reagents like B(OCH₂CF₃)₃ has also been shown to be effective for direct amidation. acs.org

Table 2: Common Carboxylic Acid Activating Agents

| Activating Agent | Reactive Intermediate | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Acyl Chloride | High reactivity, readily available | Can be harsh, may not be suitable for sensitive substrates |

| N,N'-Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Mild conditions, high yields | Forms a dicyclohexylurea (DCU) byproduct that can be difficult to remove |

| HATU | Activated Ester | High efficiency, fast reaction times | Expensive |

| B(OCH₂CF₃)₃ | Acyloxyborate | Mild conditions, broad substrate scope | Stoichiometric amounts of reagent may be required |

Aminolysis is a chemical reaction in which an amine displaces another group in a molecule. In the context of benzamide synthesis, this typically involves the reaction of an amine with an ester or another acylating agent.

The reaction of an ester with an amine (aminolysis) to form an amide is a common synthetic route. researchgate.net This reaction is often catalyzed by acids or bases. For the synthesis of this compound, methyl 2-hydroxy-4-methylbenzoate could be reacted with hydroxylamine in an aminolysis reaction.

Other acylating agents that can undergo aminolysis include:

N-Acylbenzotriazoles: These compounds are efficient acylating agents that react with amines to give amides in good yields. organic-chemistry.org

Acyl Phthalimides: These can be used as acylating agents in some synthetic applications. nih.gov

Enzymatic methods using lipases are also being explored for aminolysis reactions to produce amides under mild conditions. researchgate.net

Mannich-Type and Related Benzamidomethylation Reactions for Analogues

The Mannich reaction, a cornerstone of C-C bond formation in organic synthesis, provides a direct pathway to aminomethylated derivatives of salicylamides, which are close structural analogues of this compound. fu-berlin.deorganic-chemistry.org The electrophilic substitution of salicylamides with pre-formed iminium ions, typically generated from the reaction of a secondary amine and formaldehyde (B43269), can lead to the formation of either N-Mannich bases or C-Mannich bases, contingent on the specific substrate and reaction conditions employed. fu-berlin.de

In the case of salicylamides, aminomethylation predominantly occurs at the phenolic ring, yielding C-Mannich bases. fu-berlin.deresearchgate.net For instance, the reaction of 2-hydroxy-N-(3-methyl-butyl)-benzamide with diethylamine (B46881) and formaldehyde results in a mixture of C-Mannich bases, where the aminomethyl group is introduced at the 3- and 5-positions of the salicylamide (B354443) ring. fu-berlin.de Notably, salicylamides with additional hydroxyl groups, such as β-resorcylic acid amide, also favor the formation of C-Mannich bases upon aminomethylation. researchgate.net The reaction typically proceeds by attacking the electron-rich aromatic ring with the electrophilic iminium ion. fu-berlin.de

A study on the aminomethylation of a salicylalkylamide demonstrated the formation of various isomers, highlighting the influence of the unsubstituted positions on the aromatic ring which are susceptible to electrophilic attack. fu-berlin.de

Table 1: Mannich-Type Aminomethylation of Salicylamide Analogues

| Starting Salicylamide | Amine | Aldehyde | Product(s) | Reference(s) |

| 2-hydroxy-N-(3-methyl-butyl)-benzamide | Diethylamine | Formaldehyde | 3- and 5-(diethylaminomethyl)-2-hydroxy-N-(3-methyl-butyl)-benzamide | fu-berlin.de |

| β-Resorcylic acid amide | Not specified | Not specified | C-Mannich bases | researchgate.net |

| Gentisic acid amide | Not specified | Not specified | C-Mannich bases | researchgate.net |

Synthesis of Structurally Related and Hybrid Benzamide Compounds

The benzamide moiety can be integrated into a wide array of heterocyclic and polycyclic systems, leading to the generation of hybrid compounds with unique structural features. The following sections detail the synthesis of such hybrids incorporating thiazolidinone, oxazepine, benzoxazole, tetrazole, stilbene (B7821643), and quinolinone scaffolds.

Derivatives Incorporating Thiazolidinone and Oxazepine Moieties

The synthesis of thiazolidinone and oxazepine rings often proceeds through the cyclization of Schiff bases. For benzamide analogues, this would typically involve the initial condensation of a salicylaldehyde (B1680747) derivative (potentially derived from a salicylamide) with an amine to form an imine (Schiff base).

Thiazolidinone Derivatives: The cyclocondensation of a Schiff base with thioglycolic acid is a common and effective method for the synthesis of 4-thiazolidinones. researchgate.netnih.govnih.gov This reaction involves the nucleophilic attack of the thiol group on the imine carbon, followed by an intramolecular cyclization with the elimination of a water molecule. While direct synthesis from this compound has not been extensively reported, a plausible route would involve the formation of a Schiff base from a corresponding salicylaldehyde, which is then reacted with thioglycolic acid. The reaction is often carried out in a suitable solvent like DMF in the presence of a catalyst such as anhydrous zinc chloride. researchgate.net

Oxazepine Derivatives: 1,3-Oxazepine derivatives can be synthesized by the reaction of Schiff bases with various cyclic anhydrides, such as maleic anhydride (B1165640) or phthalic anhydride. echemcom.comjmchemsci.comresearchgate.net The reaction proceeds via a cycloaddition mechanism. The synthesis is typically carried out by refluxing the Schiff base and the anhydride in a dry solvent like benzene (B151609) or tetrahydrofuran (THF). echemcom.comjmchemsci.com For example, Schiff bases derived from the condensation of an amine with an aromatic aldehyde can react with maleic anhydride to yield 1,3-oxazepine-4,7-diones. researchgate.net

Table 2: General Synthetic Schemes for Thiazolidinone and Oxazepine Derivatives

| Heterocycle | Reactant 1 | Reactant 2 | General Conditions | Product Type | Reference(s) |

| 4-Thiazolidinone | Schiff Base | Thioglycolic Acid | Anhydrous ZnCl₂, DMF, reflux | N-(4-oxo-2-arylthiazolidin-3-yl)acetamide derivatives | researchgate.net |

| 1,3-Oxazepine | Schiff Base | Maleic Anhydride | Dry benzene, reflux | 2-Aryl-3-substituted-2,3-dihydro-1,3-oxazepine-4,7-dione | echemcom.comresearchgate.net |

| 1,3-Oxazepine | Schiff Base | Phthalic Anhydride | Dry benzene, reflux | 2-Aryl-3-substituted-2,3-dihydrobenzo[e] fu-berlin.denih.govoxazepine-4,7-dione | echemcom.com |

Generation of Benzoxazole Derivatives from N,2-dihydroxybenzamide Precursors

Benzoxazole derivatives can be synthesized from precursors that contain both a hydroxyl and an amino group on an aromatic ring, ortho to each other. N,2-dihydroxybenzamide and its analogues are suitable starting points for such transformations. A common method involves the condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid or its equivalent. uni.lunih.gov

A direct route for the synthesis of benzoxazolone involves the reaction of salicylamide with an alkali metal hypochlorite (B82951) in an aqueous alkaline medium. orgsyn.orgnih.gov This reaction proceeds via an intramolecular cyclization. The yield of benzoxazolone can be as high as 96% under optimized conditions. orgsyn.org

Another versatile approach is the condensation of 2-aminophenols with aldehydes. uni.lumdpi.com This reaction can be catalyzed by various reagents, including Brønsted acids, Lewis acids, or fly-ash under thermal conditions. nih.govmdpi.com For a precursor like this compound, a plausible synthetic strategy would involve the hydrolysis of the amide to the corresponding carboxylic acid, followed by reaction with a 2-aminophenol, or a direct condensation with a suitable aldehyde under cyclizing conditions.

Table 3: Synthesis of Benzoxazole Derivatives from Salicylamide and Analogues

| Precursor | Reagent(s) | Conditions | Product | Reference(s) |

| Salicylamide | Alkali metal hypochlorite, NaOH, KOH | Aqueous medium | Benzoxazolone | orgsyn.orgnih.gov |

| 2-Aminophenol | Aromatic Aldehyde | Fly-ash, Toluene, 111 °C | 2-Aryl-benzoxazole | mdpi.com |

| 2-Aminophenol | Aromatic Aldehyde | Brønsted acidic ionic liquid gel, 130 °C, solvent-free | 2-Aryl-benzoxazole | nih.gov |

Construction of Tetrazole Derivatives with Benzamide Functionality

The synthesis of tetrazole-benzamide hybrids involves the construction of the tetrazole ring on a benzamide-containing molecule or the formation of a benzamide on a tetrazole-bearing precursor. A well-known method for tetrazole synthesis is the [3+2] cycloaddition of an azide (B81097) with a nitrile. mdpi.com

The compound N-(1H-tetrazol-5-yl)benzamide is a known chemical entity, indicating a direct linkage between a benzamide and a tetrazole ring is synthetically accessible. uni.lunih.gov The synthesis of such compounds can be envisioned through several routes. One approach involves the reaction of 5-aminotetrazole (B145819) with benzoyl chloride. Alternatively, a benzoyl cyanide could react with an azide source.

More complex hybrid molecules have been synthesized, such as pyrazole-tetrazole hybrids. mdpi.commdpi.comnih.gov For instance, a series of 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives were synthesized from the corresponding pyrazole-4-carbonitriles by reaction with sodium azide and ammonium (B1175870) chloride in DMF. mdpi.com Similarly, benzimidazole (B57391) and benzotriazole (B28993) derivatives containing a tetrazole moiety have been synthesized via N-alkylation of a 5-aryltetrazole. nih.gov These strategies could be adapted to incorporate a benzamide functionality. For example, a benzamide bearing a nitrile group could be converted to a tetrazole.

Table 4: Synthetic Approaches to Tetrazole-Benzamide Hybrids

| Synthetic Strategy | Key Reactants | Key Intermediate/Product | Reference(s) |

| Amidation | 5-Aminotetrazole, Benzoyl chloride | N-(1H-tetrazol-5-yl)benzamide | uni.lunih.gov |

| Cycloaddition | Benzoyl cyanide, Azide source | N-(1H-tetrazol-5-yl)benzamide | mdpi.com |

| Cyclization of Nitrile | Pyrazole-4-carbonitrile, NaN₃, NH₄Cl | 5-(Pyrazol-4-yl)-1H-tetrazole | mdpi.com |

| N-alkylation | 5-Aryltetrazole, Halogenated benzimidazole | Benzimidazole-tetrazole hybrid | nih.gov |

| Diazotization and Coupling | 5-Aminopyrazole-benzamide, NaNO₂, Malononitrile | Pyrazolo[5,1-c] fu-berlin.deorgsyn.orgnih.govtriazine-benzamide | nih.govacs.org |

Incorporation of Benzamide Units into Stilbene and Quinolinone Scaffolds

The integration of a benzamide unit into the framework of stilbenes and quinolinones can be achieved through various established synthetic methodologies.

Stilbene-Benzamide Hybrids: The Wittig reaction is a widely used and versatile method for the synthesis of stilbenes, offering a route to incorporate a benzamide moiety. fu-berlin.denih.govtamu.eduyoutube.com This reaction involves the condensation of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. To create a stilbene-benzamide hybrid, a benzaldehyde (B42025) derivative bearing a benzamide group could be reacted with a suitable benzylphosphonium salt, or a benzylphosphonium salt containing a benzamide moiety could be reacted with a benzaldehyde. The reaction is typically carried out in a suitable solvent like methanol (B129727) in the presence of a base such as sodium methoxide. fu-berlin.de

The Mizoroki-Heck reaction provides another powerful tool for stilbene synthesis, involving the palladium-catalyzed coupling of an aryl halide with an alkene. researchgate.netnih.govnih.govrsc.org A benzamide-containing aryl halide could be coupled with styrene (B11656), or an aryl halide could be coupled with a styrene derivative bearing a benzamide group. These reactions are often carried out using a palladium catalyst, such as Pd(OAc)₂, in the presence of a base. nih.gov

Quinolinone-Benzamide Hybrids: The synthesis of quinoline-benzamide hybrids can be achieved through multi-step reaction sequences. For instance, a series of benzamides substituted with a quinoline-linked 1,2,4-oxadiazole (B8745197) has been reported, demonstrating the feasibility of connecting these two scaffolds. nih.gov The synthesis involved the preparation of an amine oxime from a quinoline (B57606) precursor, followed by cyclization and coupling with a substituted benzoic acid to form the final benzamide. Other approaches have involved the synthesis of quinoline-benzimidazole hybrids, which share structural similarities. researchgate.net These often involve the reaction of a substituted 2-chloroquinoline-3-carbaldehyde (B1585622) with an appropriate diamine or aminophenol derivative.

Table 5: Synthetic Routes to Stilbene- and Quinolinone-Benzamide Hybrids

| Target Scaffold | Synthetic Method | Key Reactants | Catalyst/Reagents | Product Type | Reference(s) |

| Stilbene | Wittig Reaction | Benzaldehyde-benzamide, Benzylphosphonium salt | Base (e.g., NaOMe) | Stilbene-benzamide hybrid | fu-berlin.denih.govtamu.edu |

| Stilbene | Mizoroki-Heck Reaction | Aryl halide-benzamide, Styrene | Pd(OAc)₂, Base | Stilbene-benzamide hybrid | nih.govnih.govrsc.org |

| Quinolinone | Multi-step synthesis | Quinoline precursor, Substituted benzoic acid | Various | Quinoline-oxadiazole-benzamide hybrid | nih.gov |

| Quinolinone | Cyclization/Coupling | 2-Chloroquinoline-3-carbaldehyde, o-Phenylenediamine | Various | Quinoline-benzimidazole hybrid | researchgate.net |

Advanced Spectroscopic and Structural Characterization of N,2 Dihydroxy 4 Methylbenzamide

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy provides critical insights into the functional groups present within a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy Characterization

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups in N,2-dihydroxy-4-methylbenzamide. The analysis of its FT-IR spectrum reveals distinct absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

Research findings have identified key vibrational frequencies for this compound. ijpsr.com The presence of a hydroxyl (-OH) group is confirmed by a broad absorption band observed at approximately 3156.7 cm⁻¹. ijpsr.com The amide N-H stretch is identified by a peak at 3356.8 cm⁻¹. ijpsr.com Furthermore, a strong absorption peak corresponding to the carbonyl (C=O) group of the amide is evident at 1730.3 cm⁻¹. ijpsr.com These characteristic peaks are instrumental in confirming the presence of the dihydroxy and benzamide (B126) functionalities.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Amide) | Stretching | 3356.8 | ijpsr.com |

| O-H (Phenolic) | Stretching | 3156.7 | ijpsr.com |

| C=O (Amide) | Stretching | 1730.3 | ijpsr.com |

Near-Infrared Fourier Transform (NIR-FT) Raman Spectroscopy for Molecular Fingerprinting

Near-Infrared Fourier Transform (NIR-FT) Raman spectroscopy serves as a complementary technique to FT-IR, providing detailed information about the molecular "fingerprint." This method is particularly useful for observing vibrations of non-polar bonds, which may be weak in an FT-IR spectrum. While NIR-FT Raman is a valuable tool for the structural elucidation of organic molecules, specific experimental data for this compound is not extensively available in the reviewed literature. Generally, Raman spectroscopy can provide insights into the vibrations of the aromatic ring and the carbon skeleton of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule, offering a complete picture of the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. Although the synthesis of this compound has been reported, detailed ¹H-NMR spectral data, including chemical shifts (δ), splitting patterns, and coupling constants, are not provided in the readily accessible scientific literature. ijpsr.com Such data would be essential for assigning the specific protons in the aromatic ring, the methyl group, and the N-H and O-H moieties.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy maps the carbon skeleton of a molecule, with each unique carbon atom producing a distinct signal. As with ¹H-NMR, while the characterization of this compound has been mentioned in scientific reports, the specific ¹³C-NMR chemical shift values for the individual carbon atoms—including those of the aromatic ring, the methyl group, and the carbonyl group—are not detailed in the available literature. ijpsr.com

Advanced NMR Techniques for Stereochemical Assignments

For molecules with potential stereoisomers, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are critical for determining the three-dimensional arrangement of atoms. To date, there is no information in the reviewed literature regarding the application of these advanced NMR techniques for the stereochemical assignment of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the precise molecular weight and probing the fragmentation pathways of a molecule, which in turn offers significant clues about its structure. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. The predicted monoisotopic mass and the m/z (mass-to-charge ratio) for various adducts are foundational data points in its mass spectrometric characterization.

While specific experimental fragmentation data for this compound is not widely published, the fragmentation pattern can be predicted based on the established principles of mass spectrometry for benzamides and related carbonyl compounds. researchgate.netmiamioh.edu The molecular ion (M+) peak would be expected, and its odd-numbered molecular weight would be consistent with the nitrogen rule, indicating the presence of a single nitrogen atom. libretexts.org

Key fragmentation pathways for benzamides typically involve the cleavage of the amide bond. A prominent fragmentation would be the loss of the hydroxylamine (B1172632) group (•NHOH) or a related fragment, leading to the formation of a stable acylium ion (a benzoyl cation derivative). researchgate.net Another characteristic fragmentation is alpha-cleavage, where the bond adjacent to the carbonyl group breaks. miamioh.edu For this compound, this could involve the loss of the •NHOH radical to produce a resonance-stabilized acylium ion. Further fragmentation of the aromatic ring could also occur, leading to smaller charged fragments.

Tandem mass spectrometry (MS/MS) experiments, such as collision-activated dissociation (CAD), would be instrumental in confirming these proposed fragmentation pathways by inducing further fragmentation of a selected parent ion and analyzing the resulting daughter ions.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts This table presents predicted data based on computational models.

| Adduct | m/z (mass to charge ratio) |

|---|---|

| [M+H]+ | 168.06552 |

| [M+Na]+ | 190.04746 |

| [M-H]- | 166.05096 |

| [M+NH4]+ | 185.09206 |

| [M+K]+ | 206.02140 |

| [M]+ | 167.05769 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals. shu.ac.uk The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with its chromophores: the substituted benzene (B151609) ring and the benzamide functional group. shu.ac.ukuzh.ch

The benzene ring and the carbonyl group are the principal chromophores in the molecule. The π → π* transitions, which are typically of high intensity (large molar absorptivity), are expected to occur due to the conjugated system of the aromatic ring and the carbonyl group. shu.ac.uk These transitions would likely result in strong absorption bands in the UV region.

The presence of non-bonding electrons on the oxygen and nitrogen atoms of the hydroxyl and amide groups gives rise to n → π* transitions. These transitions are generally of lower intensity compared to π → π* transitions and are also expected to appear in the UV region. shu.ac.uk The precise wavelength of these absorption maxima can be influenced by the solvent polarity. For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift to shorter wavelengths. Conversely, π → π* transitions often exhibit a bathochromic (red) shift to longer wavelengths with increasing solvent polarity. shu.ac.ukuomustansiriyah.edu.iq

Table 2: Expected Electronic Transitions for this compound This table outlines the theoretical electronic transitions based on the functional groups present in the molecule.

| Transition | Associated Functional Groups | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | Aromatic ring, Carbonyl group | UV region (~200-350 nm) | High |

| n → π | Carbonyl group, Hydroxyl groups, Amide group | UV region (~250-400 nm) | Low |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions in the solid state of this compound. Although specific crystallographic data for this compound is not available in the surveyed literature, a detailed analysis of the closely related isomer, 4-hydroxy-N-methylbenzamide, offers valuable insights into the likely structural features. figshare.com

Analysis of Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound would be held together by a network of intermolecular interactions, primarily hydrogen bonds. Drawing parallels with the crystal structure of 4-hydroxy-N-methylbenzamide, strong O-H···O hydrogen bonds are expected to be a dominant feature. figshare.com These could involve the phenolic hydroxyl group, the N-hydroxyl group, and the carbonyl oxygen of the amide group, linking molecules into chains or more complex networks.

Additionally, N-H···O hydrogen bonds involving the amide N-H and the carbonyl or hydroxyl oxygens of neighboring molecules are also highly probable. Weaker C-H···O and C-H···π interactions may also contribute to the stability of the crystal packing. The collective effect of these intermolecular forces dictates how the molecules arrange themselves in the crystal lattice, influencing physical properties such as melting point and solubility. In the case of 4-hydroxy-N-methylbenzamide, O-H···O and C-H···N interactions lead to the formation of infinite one-dimensional chains. figshare.com A similar or more complex hydrogen-bonding network would be anticipated for this compound due to the additional hydroxyl group.

Theoretical and Computational Investigations of N,2 Dihydroxy 4 Methylbenzamide

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For N,2-dihydroxy-4-methylbenzamide, these methods unravel its geometry, stability, and electronic behavior.

Density Functional Theory (DFT) for Optimized Geometries and Energy States

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely employed to determine optimized molecular geometries, corresponding to the lowest energy state of the molecule, and to calculate various energy properties. ajol.info DFT methods, such as B3LYP, are frequently paired with basis sets like 6-311G(d,p) to achieve a balance of accuracy and computational efficiency for organic molecules. ajol.inforesearchgate.net

While specific, experimentally verified structural data for this compound is not available in published literature, DFT calculations can predict its key geometric parameters. The process involves calculating the molecule's potential energy surface to find the minimum energy conformation. The resulting data includes bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Below is an illustrative table of predicted geometric parameters for this compound, based on typical values for similar benzamide (B126) and phenol (B47542) structures calculated using DFT.

Table 1: Predicted Geometric Parameters for this compound (Note: These are representative values for illustrative purposes, as specific published data for this compound is unavailable.)

| Parameter | Bond | Predicted Value |

| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-C (methyl) | 1.51 | |

| C=O | 1.24 | |

| C-N | 1.35 | |

| N-O | 1.41 | |

| O-H | 0.97 | |

| C-O (phenol) | 1.36 | |

| **Bond Angles (°) ** | C-C-C (ring) | ~120 |

| O=C-N | 122 | |

| C-N-O | 115 |

Conformational Analysis and Stability Profiling

Most non-rigid molecules, including this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them.

Using DFT, a potential energy surface scan can be performed by systematically rotating specific rotatable bonds, such as the C-N bond or the C-O bond of the hydroxyl group. researchgate.net This analysis reveals the global minimum energy conformer, which is the most stable and thus most populated arrangement at equilibrium, as well as other local minima. Understanding the relative stability of different conformers is crucial as it can influence the molecule's reactivity and its ability to interact with biological targets. For similar molecules, studies have identified multiple stable conformers, with energy differences often being small. researchgate.net

Prediction and Assignment of Vibrational Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a key experimental technique for identifying molecules and their functional groups. smu.edu DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule, which aids in the assignment of experimental spectra. researchgate.net

The vibrational modes correspond to specific bond stretches, bends, and torsions within the molecule. For this compound, characteristic vibrations would include the stretching of the O-H (hydroxyl), N-H (amide, if tautomer exists) or N-O (hydroxamic acid), and C=O (carbonyl) bonds. For example, secondary amide N-H stretching vibrations are typically expected in the 3370-3170 cm⁻¹ region, while C=O stretching vibrations for amides appear strongly around 1680-1630 cm⁻¹. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are representative frequency ranges based on known values for similar functional groups.)

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch (Phenolic) | -OH | 3500 - 3200 |

| O-H Stretch (N-hydroxyl) | N-OH | 3400 - 3100 |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 |

| C-H Stretch (Methyl) | -CH₃ | 2970 - 2850 |

| C=O Stretch (Amide I) | -C=O | 1680 - 1640 |

| C-N Stretch / N-H Bend | Amide | 1550 - 1510 |

| C-O Stretch (Phenolic) | Ar-O | 1260 - 1180 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Intramolecular Charge Transfer (ICT) Studies

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting a molecule's chemical reactivity and understanding its electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's stability and reactivity. A small gap suggests the molecule is more reactive and can be easily excited. researchgate.net In this compound, the electron-donating hydroxyl and methyl groups on the phenyl ring and the electron-withdrawing carbonyl group create a "push-pull" system. This structure facilitates Intramolecular Charge Transfer (ICT) upon photoexcitation, where electron density moves from the donor-rich part (the HOMO, likely localized on the dihydroxy-substituted ring) to the acceptor part (the LUMO, likely centered around the carbonyl group). researchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, can quantify the molecule's chemical behavior.

Table 3: Hypothetical FMO and Reactivity Descriptors for this compound (Note: Values are for illustrative purposes to demonstrate the application of the theory.)

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | E(HOMO) | - | Electron-donating ability |

| LUMO Energy | E(LUMO) | - | Electron-accepting ability |

| Energy Gap | ΔE | E(LUMO) - E(HOMO) | Reactivity, Stability |

| Electronegativity | χ | -(E(HOMO)+E(LUMO))/2 | Electron-attracting power |

| Chemical Hardness | η | (E(LUMO)-E(HOMO))/2 | Resistance to charge transfer |

| Chemical Softness | S | 1 / (2η) | Propensity for charge transfer |

Molecular Modeling and Docking Simulations

Beyond the properties of the isolated molecule, computational methods can predict how this compound interacts with biological macromolecules, which is crucial for applications in medicinal chemistry.

Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a target protein. researchgate.net This method helps identify potential biological targets and elucidates the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The strength of this interaction is often estimated by a scoring function, which calculates a binding energy.

Research on related structures suggests that the 4-methylbenzamide (B193301) scaffold is a valuable component in the design of protein kinase inhibitors. researchgate.netnih.gov Specifically, derivatives of N-phenyl-4-methylbenzamide have been investigated as inhibitors of Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), which are key targets in cancer therapy. nih.gov These studies indicate that the benzamide moiety can effectively occupy binding pockets in these enzymes.

Given this precedent, molecular docking simulations could be employed to investigate this compound as a potential inhibitor of protein kinases like PDGFRα. The simulation would predict its binding mode and affinity, highlighting which amino acid residues it interacts with. The hydroxyl groups on the molecule would be expected to form key hydrogen bonds within the active site.

Table 4: Illustrative Molecular Docking Results for this compound with a Protein Kinase Target (e.g., PDGFRα) (Note: This table is a hypothetical representation of potential docking results.)

| Parameter | Predicted Value/Residues |

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | Glu, Asp, Thr, Leu, Val |

| Types of Interactions | Hydrogen bond with Asp (via 2-OH group) |

| Hydrogen bond with Glu (via N-OH group) | |

| Hydrophobic interaction with Leu, Val (via methylphenyl ring) |

Binding Site Analysis and Mode of Interaction Elucidation

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a target protein, elucidating the binding mode at the molecular level. science.govmdpi.com For this compound, this analysis would involve docking the compound into the active site of a relevant biological target to understand its interaction patterns.

Studies on various benzamide inhibitors targeting different proteins, such as protein kinases and histone deacetylases (HDACs), reveal common interaction motifs. nih.govresearchgate.net Typically, the benzamide scaffold can form crucial hydrogen bonds with amino acid residues in the protein's active site. For instance, research on 4-methylbenzamide derivatives as protein kinase inhibitors has shown that the amide linker is key for binding. nih.govresearchgate.net The carbonyl oxygen and the N-H group of the amide are predicted to act as a hydrogen bond acceptor and donor, respectively, often interacting with the protein backbone in the hinge region of kinase domains. researchgate.net

The hydroxyl and methyl groups on the phenyl ring of this compound would further define its binding. The hydroxyl groups can form additional hydrogen bonds with polar residues or be involved in water-mediated interactions, significantly enhancing binding affinity. The 4-methyl group would likely be situated in a hydrophobic pocket, contributing to binding through van der Waals interactions. Molecular dynamics (MD) simulations can further refine this understanding by revealing the stability of the predicted binding pose and the dynamic nature of the interactions over time. bohrium.comtandfonline.com

Table 1: Plausible Interacting Residues for a Benzamide Scaffold in a Kinase Binding Pocket

| Interaction Type | Ligand Moiety | Potential Interacting Residues (Examples) |

| Hydrogen Bond (Donor) | Amide N-H | Backbone Carbonyl of Leucine, Valine |

| Hydrogen Bond (Acceptor) | Amide C=O | Backbone N-H of Alanine, Cysteine |

| Hydrogen Bond (Donor/Acceptor) | 2-hydroxy group | Aspartate, Glutamate, Serine, Threonine |

| Hydrophobic Interactions | 4-methylphenyl ring | Leucine, Isoleucine, Valine, Phenylalanine |

This table is illustrative, based on common interaction patterns of benzamide-based kinase inhibitors.

Pharmacophore Model Generation for Virtual Screening

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. nih.gov These models are powerful tools for virtual screening, a computational method to search large compound libraries for molecules with desired properties. nih.govnih.gov

For this compound, a pharmacophore model could be developed based on its structure and known interactions (ligand-based) or from its docked pose within a protein's active site (structure-based). nih.gov Studies on benzamide analogues, such as FtsZ and HDAC inhibitors, have led to the development of robust pharmacophore models. bohrium.comtandfonline.comnih.gov A typical model for a benzamide inhibitor often includes features such as hydrogen bond acceptors, hydrogen bond donors, a hydrophobic group, and one or more aromatic rings. bohrium.comnih.govresearchgate.net

Table 2: Representative Pharmacophore Features for Benzamide-Based Inhibitors

| Pharmacophore Feature | Corresponding Chemical Group in this compound |

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen, Hydroxyl Oxygens |

| Hydrogen Bond Donor (HBD) | Amide N-H, Hydroxyl O-H groups |

| Aromatic Ring (AR) | Dihydroxy-methyl-phenyl ring |

| Hydrophobic (H) | Methyl group, Phenyl ring |

Once validated, this pharmacophore hypothesis would serve as a 3D query to screen virtual libraries (e.g., ZINC, ChemDiv) for novel compounds. mui.ac.irbiorxiv.org The hits obtained would share the key pharmacophoric features of this compound and would therefore be considered potential candidates for the same biological target, warranting further investigation through docking and biological assays. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. leidenuniv.nl This approach is invaluable for predicting the activity of unsynthesized compounds and for guiding the rational design of more potent molecules. jppres.comunair.ac.id

Calculation and Selection of Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. sphinxsai.com For a series of analogues of this compound, a wide array of descriptors would be calculated. These are typically categorized as follows:

Topological Descriptors: These describe the atomic connectivity within the molecule, such as molecular connectivity indices and Kier's shape indices. nih.gov

Electronic Descriptors: These relate to the electronic properties of the molecule, including dipole moment and partial atomic charges. sphinxsai.com

Spatial (3D) Descriptors: These describe the three-dimensional properties of the molecule, such as molecular volume, surface area, and radius of gyration. sphinxsai.com

Thermodynamic Descriptors: These include properties like heat of formation and LogP (a measure of lipophilicity). sphinxsai.com

Quantum Mechanical Descriptors: These are derived from quantum chemistry calculations and can include energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

From a large pool of calculated descriptors, a subset is selected for model building to avoid overfitting and to identify the properties most relevant to biological activity. tandfonline.com

Multivariate Statistical Analysis (e.g., Principal Component Analysis, Multiple Linear Regression, Multiple Non-Linear Regression)

Multivariate statistical methods are employed to build the QSAR model by finding a mathematical relationship between the selected molecular descriptors (independent variables) and biological activity (dependent variable). rsc.orgnih.gov

Principal Component Analysis (PCA) is often used as an exploratory tool to reduce the dimensionality of the descriptor data and to visualize the distribution of compounds, for example, in selecting training and test sets.

Multiple Linear Regression (MLR) is a common method used to generate a linear QSAR equation. leidenuniv.nltandfonline.com A hypothetical MLR equation for a series of benzamide derivatives might look like:

pIC₅₀ = β₀ + β₁(LogP) + β₂(Dipole) + β₃(Molecular_Volume)

Here, pIC₅₀ represents the biological activity, and the β coefficients indicate the positive or negative contribution of each descriptor to the activity. The quality of the model is assessed using statistical parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q² or r²(cv)), and the F-statistic. jppres.comnih.gov

Partial Least Squares (PLS) is another regression method that is particularly useful when the number of descriptors is large or when they are correlated with each other. annamalaiuniversity.ac.inresearchgate.net

Application of Artificial Neural Networks (ANN) for Activity Prediction

While MLR assumes a linear relationship between descriptors and activity, biological systems are often more complex. Artificial Neural Networks (ANNs) are a non-linear modeling technique that can capture these complex relationships, often leading to models with higher predictive power than linear methods. mui.ac.ir

An ANN consists of interconnected nodes (neurons) organized in layers: an input layer (for the molecular descriptors), one or more hidden layers, and an output layer (for the predicted activity). The network is "trained" on a set of compounds with known activities, adjusting the weights of the connections between neurons to minimize the difference between predicted and actual activities.

Studies comparing MLR and ANN for modeling the activity of benzamide derivatives and other inhibitors have frequently shown that ANN models yield superior results, with higher correlation coefficients and lower prediction errors for the test set. mui.ac.ir This suggests that an ANN approach would be highly valuable for predicting the activity of novel analogues of this compound. researchgate.net

Table 3: Illustrative Comparison of QSAR Model Performance (Based on Benzamide Analogues)

| Statistical Method | Correlation Coefficient (R²) | Cross-Validated (Q²) | Root Mean Square Error (RMSE) | Reference |

| MLR | 0.889 | 0.814 | 0.251 | mui.ac.ir |

| ANN | 0.998 | 0.989 | 0.034 | mui.ac.ir |

Data is sourced from a QSAR study on related heterocyclic compounds and serves to illustrate the typical performance difference between MLR and ANN.

Structure Activity Relationship Sar Studies of N,2 Dihydroxy 4 Methylbenzamide and Analogues

Influence of Hydroxyl Group Positions on Biological Activities

The position of hydroxyl (-OH) groups on the benzamide (B126) ring is a critical determinant of biological activity. A free phenolic hydroxyl group is often essential. For instance, in a series of salicylanilides, which share structural similarities with benzamides, the removal of the 2-hydroxy group led to a complete loss of antitubercular activity. nih.gov Conversely, masking the hydroxyl group through methylation or benzylation also resulted in inactive compounds, underscoring the necessity of a free -OH group for this specific activity. nih.gov

The number and relative positions of hydroxyl groups also play a significant role. Studies on various phenolic compounds have shown that these factors are important for their antioxidative activity. nih.gov In the context of benzamides, moving from a monohydroxy to a dihydroxy substitution pattern can have dramatic effects. For example, a 2,3-dihydroxy derivative of a salicylanilide (B1680751) was found to be devoid of antitubercular activity. nih.gov However, other dihydroxy patterns can be beneficial. For example, 2,4-dihydroxy and 3,4,5-trihydroxy substituted benzimidazole (B57391) derivatives have shown notable antiproliferative activity. nih.gov This suggests that the specific arrangement of hydroxyl groups is key to interacting with different biological targets.

Table 1: Effect of Hydroxyl and Methoxy (B1213986) Substitution on Antiproliferative Activity (IC50 µM)

| Compound ID | Substitution Pattern | HCT 116 | MCF-7 | HEK 293 |

|---|---|---|---|---|

| 10 | 2-hydroxy-4-methoxy | 2.2 | 4.4 | - |

| 11 | 2-hydroxy | 3.7 | 1.2 | 5.3 |

| 12 | 2-hydroxy-4-methoxy | - | 3.1 | - |

| 35 | 2,4-dihydroxy | - | 8.7 | - |

| 36 | 3,4,5-trihydroxy | - | 4.8 | - |

Data sourced from a study on N-benzimidazole-derived carboxamides, which share the substituted phenyl-amide core. nih.gov

Effect of Methyl Substitution on the Benzamide Core

Methyl (-CH₃) substitution on the benzamide core can significantly modulate a compound's potency and activity profile. The position of the methyl group is crucial. In one study on antitubercular benzamides, replacing a larger group at the C-5 position with a small, lipophilic methyl group resulted in a more active compound. acs.org This highlights that for certain targets, smaller, electron-rich substitutions at specific positions on the benzamide core are favored. acs.org

Conversely, the effect of methyl substitution can be position-dependent and context-specific. For example, a "methyl scan" on a series of N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed that a methyl group at the ortho or para position of the benzamide ring enhanced antiproliferative activity, while a meta-positioned methyl group had no effect. nih.gov This indicates that the methyl group's placement influences how the molecule fits into its target's binding site. The introduction of an electron-withdrawing group, such as a trifluoromethyl group, at the para position led to a significant increase in potency, suggesting that electronic effects, in addition to steric factors, are at play. nih.gov

Investigation of N-Substitution Patterns on Efficacy and Selectivity

Modifications to the amide nitrogen (N-substitution) are a common strategy to fine-tune the pharmacological properties of benzamide derivatives. The nature of the substituent can influence potency, selectivity, and even the mechanism of action.

In some cases, a secondary amide (with one substituent on the nitrogen) is more potent than a primary amide (no substituents). acs.org For instance, a methyl amide was found to be more potent than its primary amide counterpart against M. tuberculosis. acs.org Further increasing the size of the N-substituent, however, does not always lead to improved activity. In a series of anticancer benzamides, elaborating the N-substituent beyond a methyl group to ethyl, isopropyl, or phenyl groups did not result in a productive increase in activity. nih.gov

The N-substituent can also be a complex ring system, a strategy used to target specific receptors. For example, N-quinolyl benzamides have been developed for palladium-catalyzed C-H alkylation, a process that allows for the creation of complex molecules. acs.org In the context of targeting neuronal nicotinic receptors, N-substitution with a (6-methylpyridin-2-yl) group on a 4-(allyloxy)benzamide (B2590364) scaffold yielded a lead compound with inhibitory activity. nih.gov This demonstrates that the N-substituent can be tailored to achieve desired interactions with a specific biological target, thereby influencing both efficacy and selectivity.

Table 2: Impact of N-Substitution on Anticancer Activity (EC50 µM)

| Compound ID | N-Substituent | EC50 (µM) |

|---|---|---|

| 3 | -CONH₂ (Primary Amide) | >10 |

| 5 | -CONHMe (Methyl Amide) | 3.2 |

| 6 | -CONMe₂ (Dimethyl Amide) | 3.2 |

| 7 | -CONHEt (Ethyl Amide) | 3.3 |

| 8 | -CONHiPr (Isopropyl Amide) | 3.2 |

| 9 | -CONHPh (Phenyl Amide) | 3.3 |

Data from a study on N-Benzoyl-2-hydroxybenzamides. nih.gov

Role of Conformational Flexibility in Receptor Binding and Bioactivity

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological receptor. The conformational flexibility, determined by the number of rotatable bonds, dictates how well a molecule can adapt its shape to fit into a binding site. dovepress.com

For benzamide derivatives, the rotation around the amide bond and the bond connecting the phenyl ring to the carbonyl group is particularly important. nih.gov Studies on flexible benzamides targeting the σ₂ receptor suggest that they can adopt a bicyclic-like conformation, which is optimal for binding. rsc.org This conformation can be stabilized by intramolecular hydrogen bonds. rsc.org

However, there is often a trade-off between flexibility and pre-organization. A more rigid molecule may pay a smaller entropic penalty upon binding, but a more flexible one may be better able to achieve an optimal geometric fit within the receptor. The binding of a flexible ligand to a protein often results in the ligand adopting a higher energy conformation than it would in a solution. nih.gov The analysis of protein-ligand complexes reveals that benzamidinium-based ligands, for instance, display a variety of conformations when bound to a receptor. nih.gov This highlights that understanding the conformational preferences of a ligand in its bound state is essential for designing inhibitors with high affinity. nih.gov

Rational Design Principles Derived from SAR for Enhanced Potency

Structure-activity relationship studies provide the fundamental principles for the rational design of more potent and selective molecules. By analyzing the data from various analogues, medicinal chemists can build pharmacophore models that define the essential structural features required for biological activity.

Key principles derived from the SAR of benzamide analogues include:

Targeted Substitutions: The placement of specific functional groups is critical. For instance, a free 2-hydroxyl group and small, electron-rich substituents at the C-5 position of the benzamide ring have been identified as important for antitubercular activity. nih.govacs.org For other activities, like anticancer effects, para-substituted electron-withdrawing groups combined with ortho-methyl groups on the benzamide ring can significantly enhance potency. nih.gov

N-Amide Modification: The amide group is a key point for modification. Converting a primary amide to a small secondary amide, like an N-methyl amide, can improve activity. acs.orgnih.gov More complex N-substituents can be introduced to target specific receptor subtypes and confer selectivity. nih.gov

Conformational Control: Introducing elements that restrict or favor a specific conformation, such as intramolecular hydrogen bonds or rigidifying the structure, can lead to higher affinity by pre-organizing the molecule for receptor binding. rsc.org

Multi-Target Ligands: A modern approach in drug design involves creating hybrid molecules that combine the pharmacophores of ligands for different targets into a single compound. mdpi.com Benzamide scaffolds are often used in the design of such multi-target agents. mdpi.com

By integrating these principles, it is possible to move from a lead compound like N,2-dihydroxy-4-methylbenzamide to new analogues with optimized properties for a desired therapeutic effect. peerj.comnih.govtandfonline.com

Biological Activities and Mechanistic Insights of N,2 Dihydroxy 4 Methylbenzamide and Its Analogues

Antioxidant Activity and Oxidative Stress Modulation

The antioxidant properties of phenolic compounds, including N,2-dihydroxy-4-methylbenzamide and its analogues, are a cornerstone of their biological activity. This activity is largely attributed to their ability to counteract oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. researchgate.net

Radical Scavenging Capacity and Redox Properties

The primary measure of a compound's antioxidant potential lies in its capacity to scavenge free radicals. For this compound and related catechol-containing structures, this capacity is significant. The redox properties of these molecules allow them to donate a hydrogen atom or an electron to neutralize unstable radicals, thereby preventing oxidative damage to vital biomolecules. researchgate.net

The radical scavenging ability of these compounds is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) tests. researchgate.netnih.govplos.org For instance, various dihydroxy-substituted coumarins and flavonoids have demonstrated potent activity in these assays. nih.govtjpr.org Studies on related dihydroxy derivatives show that their effectiveness in scavenging radicals is often concentration-dependent. plos.orgugm.ac.id The structure-activity relationship is critical; compounds with an o-dihydroxy (catechol) configuration generally exhibit superior radical scavenging activity compared to monohydroxy or m-dihydroxy analogues. nih.govtandfonline.com

Mechanistic Pathways of Antioxidant Action, Including Catechol Moiety Involvement

The antioxidant mechanism of this compound is intrinsically linked to its catechol moiety. The principal pathway is believed to be hydrogen atom transfer (HAT). nih.gov This mechanism's efficiency is correlated with the bond dissociation enthalpy (BDE) of the phenolic O-H bonds; a lower BDE facilitates easier hydrogen atom donation. nih.gov

The presence of two hydroxyl groups on the benzene (B151609) ring, particularly in the ortho position (a catechol structure), is a key determinant of antioxidant activity. tandfonline.comtandfonline.com This arrangement enhances the molecule's ability to stabilize the resulting phenoxyl radical through electron delocalization and intramolecular hydrogen bonding. tjpr.org This stabilizing effect makes the catechol group a more effective hydrogen donor than other arrangements. nih.gov Some studies have shown that the reduction of an ortho-quinone back to a catechol can be a key step in the antioxidant cycle, highlighting the dynamic redox chemistry involved. d-nb.info The elimination or substitution of these hydroxyl groups typically leads to a significant loss of antioxidant activity, confirming the indispensable role of the catechol structure. tandfonline.com

Anti-inflammatory Properties and Enzyme Inhibition

Inflammation is a complex biological response often linked with oxidative stress and the activity of specific enzymes. nih.govnih.gov Compounds like this compound, which possess antioxidant capabilities, are also investigated for their potential to modulate inflammatory processes.

Inhibition of Inflammatory Enzymes (e.g., Lipoxygenases)

A key mechanism for anti-inflammatory action is the inhibition of pro-inflammatory enzymes such as lipoxygenases (LOX) and cyclooxygenases (COX). nih.govnih.gov Analogues of this compound have demonstrated inhibitory effects on these enzymes. For example, certain N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, which are structurally related, have been identified as inhibitors of lipoxygenase. nih.gov Similarly, various quinolinone carboxamides have been evaluated for their ability to inhibit soybean lipoxygenase, which serves as an indicator of potential anti-inflammatory activity. nih.gov Other novel benzamide (B126) derivatives have shown inhibitory activity against both COX and 5-LOX. google.comacs.org The inhibitory concentration (IC₅₀) is a key metric, with lower values indicating higher potency. For example, some flavonol derivatives showed moderate lipoxygenase inhibition with IC₅₀ values in the micromolar range. researchgate.net

| Compound Type | Target Enzyme | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | Lipoxygenase | 85.79 ± 0.48 µM | nih.gov |

| N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | Lipoxygenase | 89.32 ± 0.34 µM | nih.gov |

| Quercetin-3-methyl ether | Lipoxygenase | 7.1 µM | researchgate.net |

| Quinolone-carboxamide 3h | Soybean LOX | 10 µM | nih.gov |

Molecular Basis of Anti-inflammatory Action

The molecular basis for the anti-inflammatory effects of this compound and its analogues is multifaceted. A primary mechanism is the inhibition of COX and LOX enzymes, which are crucial in the biosynthetic pathways of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govgoogle.com By blocking these enzymes, the compounds can effectively reduce the production of these pro-inflammatory molecules.

Furthermore, the anti-inflammatory action is closely associated with the antioxidant properties of these compounds. nih.gov Oxidative stress can trigger inflammatory pathways by activating various transcription factors that lead to the expression of pro-inflammatory genes. nih.gov By scavenging reactive oxygen species, the catechol moiety can help mitigate this trigger, thus providing an additional route for anti-inflammatory effects. The search for new drugs that combine both anti-inflammatory and antioxidant activities is a significant area of research, as this dual action could be beneficial in treating a range of diseases. nih.govmdpi.com

Anticancer Activity and Cellular Pathways

The investigation into benzamide derivatives has extended to their potential as anticancer agents. Studies have shown that certain analogues exhibit cytotoxic effects against various human cancer cell lines, operating through the modulation of key cellular signaling pathways. nih.govmdpi.comorientjchem.org

The anticancer mechanisms of these compounds often involve the induction of apoptosis (programmed cell death) and cell cycle arrest, which prevents cancer cells from proliferating. nih.govmdpi.com For example, novel 4-methylbenzamide (B193301) derivatives containing purine (B94841) structures were found to induce apoptosis and cause cell cycle arrest at the G2/M phase in certain cancer cells. nih.gov

The cellular pathways targeted are critical to cancer cell survival and proliferation. These can include:

Protein Kinase Inhibition: Many signaling pathways rely on protein kinases, and inhibiting these enzymes can halt cancer progression. Some benzamide derivatives have been identified as potential protein kinase inhibitors, targeting receptors like PDGFRα and PDGFRβ. nih.gov

PI3K/AKT/mTOR and Ras/MAPK Pathways: These are major signaling cascades that are frequently mutated or overactivated in cancer, promoting cell growth and survival. nih.gov Natural compounds are known to affect these pathways to induce cell death. researchgate.net

p53 Signaling: The p53 tumor suppressor protein plays a crucial role in preventing cancer formation. Its activation can lead to cell cycle arrest or apoptosis. nih.gov Some anticancer drugs work by modulating the p53 pathway. mdpi.com

Wnt/β-catenin Pathway: Abnormal activation of this pathway is a key factor in the development of several cancers, including colorectal cancer. bohrium.com

| Compound | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

|---|---|---|---|

| Compound 7 (4-Methylbenzamide-purine derivative) | K562 (Leukemia) | 2.27 µM | nih.gov |

| Compound 7 (4-Methylbenzamide-purine derivative) | HL-60 (Leukemia) | 1.42 µM | nih.gov |

| Compound 10 (4-Methylbenzamide-purine derivative) | K562 (Leukemia) | 2.53 µM | nih.gov |

| Compound 10 (4-Methylbenzamide-purine derivative) | HL-60 (Leukemia) | 1.52 µM | nih.gov |

| Compound 7k (Benzamide-thiadiazole derivative) | MCF-7 (Breast Cancer) | 11.7 µM | mdpi.com |

| 3,4,5-trihydroxy-N-hexyl benzamide | HCT-116 (Colon) | 0.07 µM | orientjchem.org |

Inhibition of Key Cancer Targets (e.g., Kinesin Spindle Protein (KSP) Inhibition, PI3Kα Inhibition)

The development of targeted cancer therapies often focuses on proteins that are essential for tumor cell growth and survival. Benzamide analogues have been investigated as inhibitors of several such key targets.

Kinesin Spindle Protein (KSP) Inhibition Kinesin spindle protein (KSP), also known as Eg5, is a motor protein vital for the formation of a bipolar spindle during mitosis. nih.gov Its inhibition leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy. nih.govresearchgate.net While this compound itself is not highlighted as a leading KSP inhibitor, the structurally related 4-methylbenzamide moiety is a key component of potent inhibitors. For instance, AZD4877, a compound that advanced to clinical development, incorporates a 4-methylbenzamide group and exhibits excellent biochemical potency. researchgate.netscience.gov The mechanism of action for these inhibitors involves arresting cells in mitosis, which characteristically results in the formation of a monopolar spindle and ultimately induces cellular death. researchgate.netscience.gov

PI3Kα Inhibition The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that promotes cell proliferation and survival. nih.gov The alpha isoform, PI3Kα, is frequently mutated and abnormally activated in a variety of human cancers, making it a prime target for anticancer drug design. nih.gov Research into PI3Kα inhibitors has identified various carboxamide derivatives as promising candidates. Derivatives of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide have shown inhibitory activity against both wild-type and mutant forms of PI3Kα. nih.gov The pharmacophore model for active PI3Kα inhibitors often includes features like aromatic rings and hydrogen bond acceptors, which are present in these quinolone-carboxamide scaffolds. nih.gov

Antiproliferative Effects on Cancer Cell Lines

Beyond targeting specific enzymes, various benzamide analogues have demonstrated direct antiproliferative effects against a range of human cancer cell lines. Research has shown that simple derivatives, as well as more complex heterocyclic systems containing the benzamide motif, can inhibit cancer cell growth. For example, 4-methylbenzamide has been reported to possess potent anticancer activity against cervical cancer cells. Furthermore, a series of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives showed significant antiproliferative effects against several carcinoma cell lines. nih.gov The activity of these compounds underscores the importance of the substitution pattern on the aryl ring for their anticancer potential. nih.gov

Table 1: Antiproliferative Activity of Selected Benzamide Analogues

| Compound/Analogue Class | Cancer Cell Line | Reported Activity | Source |

|---|---|---|---|

| 4-Methylbenzamide | Cervical Cancer Cells | Potent anticancer activity | |

| 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives (e.g., 6a, 7e, 7g) | HeLa (Cervical Carcinoma) | Potent antiproliferative activity | nih.gov |

| HT-29 (Colon Carcinoma) | Potent antiproliferative activity | nih.gov | |

| MCF-7 (Breast Carcinoma) | Potent antiproliferative activity | nih.gov | |

| HepG-2 (Hepatocellular Carcinoma) | Potent antiproliferative activity | nih.gov | |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide (Compound 16) | Caco-2 (Colorectal Adenocarcinoma) | IC50 = 13 µM | nih.gov |

Antimicrobial and Antifungal Efficacy

The rise of antimicrobial resistance has spurred the search for new classes of therapeutic agents. Benzamide derivatives have emerged as a promising area of investigation for their activity against a wide range of microbial pathogens.

Broad-Spectrum Antibacterial Potential

Analogues of this compound have shown notable antibacterial activity. Specifically, N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides have been synthesized and evaluated for their antimicrobial properties. nih.gov Studies indicate that the 2-hydroxy group on the benzamide ring is an important contributor to the antibacterial activity, likely through its hydrogen bonding capabilities. nih.gov These compounds have been tested against a panel of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

Table 2: Antibacterial Efficacy of Selected 2-Hydroxybenzamide Analogues

| Compound/Analogue | Bacterial Strain | Reported Activity (MIC) | Source |

|---|---|---|---|

| N1, N3-bis(benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamides (20a) | Bacillus subtilis | 12.5 µg/mL | researchgate.net |

| N1, N3-bis(benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamides (20c) | Bacillus subtilis | 50 µg/mL | researchgate.net |

| 4-(substituted-benzylamino)-2-hydroxy benzoic acids (9d) | Mycobacterium chlorophenolicum | 25 µg/mL | researchgate.net |

| 4-(substituted-benzylamino)-2-hydroxy benzoic acids (9a) | Mycobacterium chlorophenolicum | 50 µg/mL | researchgate.net |

Specific Antifungal Action

In addition to their antibacterial properties, benzamide derivatives have demonstrated efficacy against fungal pathogens. The search for new antifungal agents is critical, particularly with the increase in invasive fungal infections. Research has shown that compounds like N'-(2,4-dihydroxybenzylidene)-4-methylbenzohydrazide, which is structurally very similar to the core compound of this article, possess antifungal activity. Moreover, other complex derivatives incorporating a benzamide structure have shown potent action against clinically relevant fungi such as Candida albicans. nih.govnih.gov For example, novel matrine-hydroxamic acid derivatives containing a benzene sulfonamide group displayed exceptional inhibitory activity against C. albicans, with one compound proving to be significantly more potent than the clinical antibiotic fluconazole. nih.gov This suggests that the benzamide scaffold can be a valuable starting point for the development of new antifungal drugs. nih.gov

Neuroprotective Potential and Associated Mechanisms

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant and growing health burden, with a pressing need for effective disease-modifying therapies. unimi.it Benzamide analogues have been explored for their neuroprotective potential through various mechanisms of action.

One key area of investigation is the interaction of benzamide derivatives with sigma receptors in the central nervous system. researchgate.net These receptors are involved in regulating neurotransmitter release and receptor function. researchgate.net Benzamide analogues, such as N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1), have been developed as high-affinity sigma-1 receptor ligands, which are associated with neuroprotective effects. researchgate.net

Another promising mechanism involves the inhibition of histone deacetylase (HDAC) enzymes. N-hydroxybenzamide derivatives have been identified as potent HDAC6 inhibitors. researchgate.net For example, N-hydroxy-4-((4-(7-methyl-1H-indole-3-carbonyl)piperazin-1-yl)methyl)benzamide not only inhibits HDAC6 at nanomolar concentrations but also promotes neurite outgrowth and demonstrates neuroprotective activity against oxidative damage in neuronal cells. researchgate.net The mechanism is linked to an increase in the acetylation of α-tubulin, a key component of the neuronal cytoskeleton. researchgate.net

Antitubercular Activity through Inhibition of Mycobacterial Pathways

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the emergence of multidrug-resistant strains. frontiersin.org The unique and complex cell wall of M. tuberculosis, rich in mycolic acids, is a key target for antitubercular drugs. frontiersin.orgnih.gov

Several benzamide analogues have shown promise by inhibiting essential enzymes in the mycolic acid biosynthesis pathway. frontiersin.orgmdpi.com One critical enzyme is the enoyl-acyl carrier protein reductase, InhA, the primary target of the first-line drug isoniazid. frontiersin.org Developing direct inhibitors of InhA is a key strategy to overcome resistance mechanisms related to isoniazid's activation. frontiersin.org

Another vital enzyme is decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1). mdpi.com A family of N-alkyl nitrobenzamides has been developed as potent DprE1 inhibitors. These compounds exhibit impressive antitubercular activity, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 16 ng/mL. mdpi.com Their activity is supported by computational docking studies showing a good fit within the DprE1 binding pocket. mdpi.com Furthermore, screens have identified other classes, such as benzene amide ethers, as being active against intracellular M. tuberculosis, highlighting the potential of the benzamide scaffold to generate novel drugs to combat TB. biorxiv.org

Table 3: Antitubercular Activity of Selected Benzamide Analogues

| Compound/Analogue Class | Target | Reported Activity (MIC against M. tuberculosis) | Source |

|---|---|---|---|

| N-alkyl nitrobenzamides (3,5-dinitro derivative, C12 alkyl chain) | DprE1 (putative) | 0.016 µg/mL | mdpi.com |

| N-alkyl nitrobenzamides (3-nitro-5-trifluoromethyl derivative, C12 alkyl chain) | DprE1 (putative) | 0.016 µg/mL | mdpi.com |

| Benzene amide ethers (various) | Intracellular Mtb | IC50 <10 µM | biorxiv.org |

Antiviral Properties, including HIV-1 Reverse Transcriptase Inhibition

While information on this compound is not available, the broader class of benzamide derivatives has been a subject of interest in antiviral research. These compounds have shown potential against several viruses, with a notable focus on HIV-1. The mechanisms of action are varied, targeting different stages of the viral life cycle.